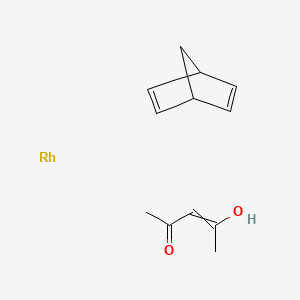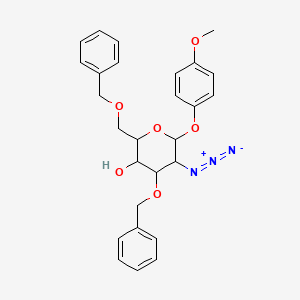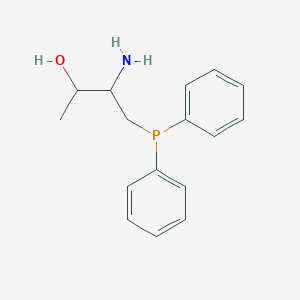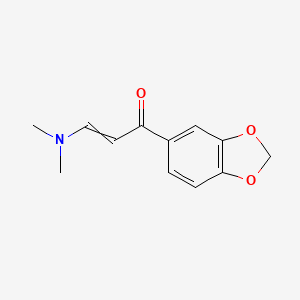
dipotassium;osmium(4+);hexachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;osmium(4+);hexachloride is an inorganic compound with the molecular formula K₂OsCl₆. It is a coordination complex where osmium is in the +4 oxidation state, surrounded by six chloride ions, and balanced by two potassium ions. This compound is known for its distinctive bordeaux to purple color and is primarily used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium;osmium(4+);hexachloride can be synthesized by reacting potassium osmate (K₂OsO₂(OH)₄) with hydrochloric acid (HCl) and a reducing agent such as iron(II) chloride (FeCl₂). The reaction typically involves dissolving potassium osmate in a mixture of concentrated hydrochloric acid and iron(II) chloride, followed by heating the solution to facilitate the reduction of osmium to the +4 oxidation state and the formation of the hexachloride complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically produced in specialized facilities equipped to handle the reactive and potentially hazardous nature of osmium compounds.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;osmium(4+);hexachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form osmium tetroxide (OsO₄), a highly volatile and toxic compound.
Reduction: It can be reduced to lower oxidation states of osmium, such as osmium(II) complexes.
Substitution: Chloride ligands can be substituted with other ligands, such as water or ammonia, to form different osmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or zinc (Zn) in acidic conditions are often used.
Substitution: Ligand substitution reactions typically occur in aqueous or organic solvents under mild heating conditions.
Major Products Formed
Oxidation: Osmium tetroxide (OsO₄)
Reduction: Osmium(II) complexes
Substitution: Various osmium complexes with different ligands
Aplicaciones Científicas De Investigación
Dipotassium;osmium(4+);hexachloride has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other osmium complexes and as a catalyst in organic reactions.
Biology: Employed in electron microscopy for staining biological specimens due to its ability to bind to lipids and proteins.
Medicine: Investigated for its potential anticancer properties, particularly in the development of osmium-based drugs.
Industry: Utilized in the production of high-strength alloys and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of dipotassium;osmium(4+);hexachloride involves its ability to undergo redox reactions and form coordination complexes with various ligands. In biological systems, it can interact with nucleic acids and proteins, leading to potential cytotoxic effects. The compound’s ability to form stable complexes with DNA and proteins makes it a candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium hexachloroplatinate (IV): Similar in structure but contains platinum instead of osmium.
Dipotassium hexachlororuthenate (IV): Contains ruthenium instead of osmium.
Dipotassium hexachloropalladate (IV): Contains palladium instead of osmium.
Uniqueness
Dipotassium;osmium(4+);hexachloride is unique due to the specific properties of osmium, such as its high density, hardness, and ability to form stable complexes in various oxidation states. These properties make it particularly valuable in applications requiring high durability and resistance to wear and corrosion.
Propiedades
Número CAS |
1307-78-4 |
|---|---|
Fórmula molecular |
Cl6K2Os |
Peso molecular |
481.1 g/mol |
Nombre IUPAC |
dipotassium;osmium(4+);hexachloride |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clave InChI |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[[2-[(1-hydroxy-3-methylbutan-2-yl)amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid](/img/structure/B12512930.png)

![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2,6-diisopropylaniline)](/img/structure/B12512942.png)






![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12512987.png)
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12512992.png)
![1-(Tert-butoxycarbonyl)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12512999.png)


